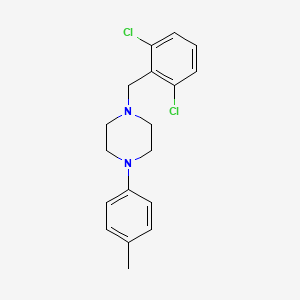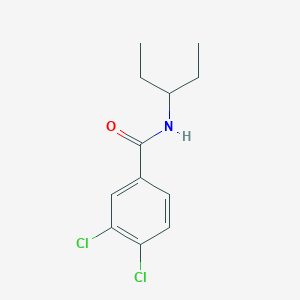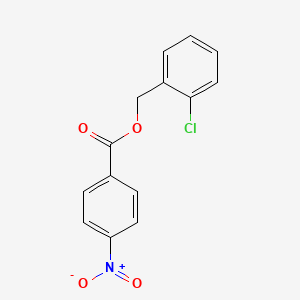
2-(4-chlorophenoxy)-N-(5-chloro-2-pyridinyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-chloro-2-pyridinyl)-2-methylpropanamide is a chemical compound that belongs to the class of herbicides known as pyridinecarboxamides. It is commonly known as pyroxasulfone and is used to control weeds in various crops. In recent years, pyroxasulfone has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
Pyroxasulfone works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the production of chlorophyll in plants. This leads to the death of the targeted weeds.
Biochemical and physiological effects:
Pyroxasulfone has been shown to have low toxicity in mammals and has no significant effects on human health. However, it can have adverse effects on non-target organisms such as fish and aquatic invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
Pyroxasulfone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and has a long shelf life. However, it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on pyroxasulfone. One area of interest is the development of new formulations and delivery methods to increase its efficacy and reduce its impact on non-target organisms. Another area of interest is the study of its potential use as an anti-cancer and anti-inflammatory agent. Additionally, research on the environmental fate and transport of pyroxasulfone can help to better understand its potential impact on ecosystems.
Méthodes De Synthèse
Pyroxasulfone is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 2-methylpropanamide to form 2-chloro-4-nitrophenyl-2-methylpropanamide. This compound is then reacted with 5-chloro-2-pyridinecarboxylic acid to form 2-(4-chlorophenoxy)-N-(5-chloro-2-pyridinyl)-2-methylpropanamide.
Applications De Recherche Scientifique
Pyroxasulfone has several potential applications in various fields of scientific research. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Pyroxasulfone has also been studied for its potential use as an anti-inflammatory agent due to its ability to suppress the production of inflammatory cytokines.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-15(2,21-12-6-3-10(16)4-7-12)14(20)19-13-8-5-11(17)9-18-13/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJCIGJAHLKRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)


![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)

